molecular formula C7H4LiN3O2 B2899225 Lithium(1+) ion imidazo[1,5-a]pyrimidine-8-carboxylate CAS No. 1909309-42-7

Lithium(1+) ion imidazo[1,5-a]pyrimidine-8-carboxylate

Cat. No.: B2899225
CAS No.: 1909309-42-7
M. Wt: 169.07
InChI Key: NFYTXKRNOBSORY-UHFFFAOYSA-M
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Description

Lithium(1+) ion imidazo[1,5-a]pyrimidine-8-carboxylate is a chemical compound with the molecular formula C7H6LiN3O2 and a molecular weight of 171.08 g/mol. This compound is part of the imidazo[1,5-a]pyrimidine family, which are heterocyclic aromatic organic compounds known for their diverse biological and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of lithium(1+) ion imidazo[1,5-a]pyrimidine-8-carboxylate typically involves cyclization reactions. One common method is the cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives. Utilizing asymmetrical 1,3-diketones can lead to the formation of a mixture of regioisomers.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This often requires the use of specialized reactors and controlled reaction conditions to maintain the desired product specifications.

Chemical Reactions Analysis

Types of Reactions: Lithium(1+) ion imidazo[1,5-a]pyrimidine-8-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Lithium(1+) ion imidazo[1,5-a]pyrimidine-8-carboxylate has several scientific research applications:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.

  • Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs for various diseases.

  • Industry: It is utilized in the chemical industry for the production of advanced materials and intermediates.

Mechanism of Action

The mechanism by which lithium(1+) ion imidazo[1,5-a]pyrimidine-8-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Lithium(1+) ion imidazo[1,5-a]pyrimidine-8-carboxylate is unique in its structure and properties compared to other similar compounds. Some similar compounds include:

  • Imidazo[1,5-a]pyridine derivatives: These compounds share a similar heterocyclic structure but differ in their substitution patterns and functional groups.

  • Lithium salts of other heterocyclic carboxylates: These compounds may have different heterocyclic cores or carboxylate groups, leading to variations in their chemical behavior and applications.

Properties

IUPAC Name

lithium;imidazo[1,5-a]pyrimidine-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2.Li/c11-7(12)5-6-8-2-1-3-10(6)4-9-5;/h1-4H,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFYTXKRNOBSORY-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CN2C=NC(=C2N=C1)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4LiN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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